molecular formula C26H24N2O5 B11275017 5-methoxy-2-(4-methoxyphenyl)-N-(4-(N-methylacetamido)phenyl)benzofuran-3-carboxamide

5-methoxy-2-(4-methoxyphenyl)-N-(4-(N-methylacetamido)phenyl)benzofuran-3-carboxamide

Cat. No.: B11275017
M. Wt: 444.5 g/mol
InChI Key: LHSRSWAFQCWDIB-UHFFFAOYSA-N
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Description

The compound 5-methoxy-2-(4-methoxyphenyl)-N-(4-(N-methylacetamido)phenyl)benzofuran-3-carboxamide features a benzofuran core substituted at positions 2 and 5 with methoxy and 4-methoxyphenyl groups, respectively. The carboxamide moiety is further modified with a 4-(N-methylacetamido)phenyl group. This structure combines electron-donating methoxy groups and a polar acetamido substituent, which may influence solubility, binding interactions, and metabolic stability.

Properties

Molecular Formula

C26H24N2O5

Molecular Weight

444.5 g/mol

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

InChI

InChI=1S/C26H24N2O5/c1-16(29)28(2)19-9-7-18(8-10-19)27-26(30)24-22-15-21(32-4)13-14-23(22)33-25(24)17-5-11-20(31-3)12-6-17/h5-15H,1-4H3,(H,27,30)

InChI Key

LHSRSWAFQCWDIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of 5-METHOXY-2-(4-METHOXYPHENYL)-N-[4-(N-METHYLACETAMIDO)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. The synthetic route typically starts with the preparation of the benzofuran ring through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

5-METHOXY-2-(4-METHOXY-PHENYL)-N-[4-(N-METHYLACETAMIDO)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include alcohols and amines.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the benzofuran ring. Common reagents used in these reactions include halogens, nitrating agents, and sulfonating agents.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against various cancer cell lines. The mechanisms of action include:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic pathways, which involve mitochondrial signaling and the regulation of pro-apoptotic and anti-apoptotic proteins.
  • Cell Cycle Arrest : Treatment with this compound has shown to induce S-phase arrest in cancer cells, effectively inhibiting their proliferation.

Case Study: Antitumor Efficacy

A study evaluated the antitumor activity of this compound against human lung cancer cell lines (A549, HCC827, NCI-H358). The results are summarized below:

CompoundCell LineIC50 (µM)Remarks
Compound AA5495.0High activity
Compound BHCC8276.5Moderate activity
This compoundNCI-H3587.0Promising candidate

These findings suggest that the compound may possess antitumor properties comparable to established chemotherapeutic agents.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. In vitro studies have demonstrated its effectiveness against several bacterial strains. The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis.

Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results indicate that the compound may serve as a potential lead in the development of new antimicrobial agents.

The biological activity of 5-methoxy-2-(4-methoxyphenyl)-N-(4-(N-methylacetamido)phenyl)benzofuran-3-carboxamide is hypothesized to involve interaction with cellular targets such as DNA and proteins involved in cell proliferation and apoptosis. Studies suggest that it may induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.

Mechanism of Action

The mechanism of action of 5-METHOXY-2-(4-METHOXY-PHENYL)-N-[4-(N-METHYLACETAMIDO)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Structural Features:

  • Benzofuran Core : Provides rigidity and aromaticity, common in bioactive molecules.
  • N-Methylacetamido Group : Introduces a hydrogen-bond acceptor and may improve pharmacokinetic properties.

Multicomponent Reactions: Using Meldrum’s acid, aryl glyoxals, and phenolic derivatives to form the benzofuran core .

Functionalization : Subsequent modifications (e.g., amidation, halogenation) to introduce substituents .

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related benzofuran carboxamides:

Compound Name R5 R2 N-Substituent Molecular Formula Molecular Weight Key Features
Target Compound OMe 4-MeO-C₆H₄ 4-(N-MeAcetamido)Ph C₂₅H₂₃N₂O₅ 437.45 Dual methoxy groups; acetamido enhances polarity.
5-Ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenylbenzofuran-3-carboxamide () OEt Ph 4-(N-MeAcetamido)Ph C₂₆H₂₄N₂O₄ 428.48 Ethoxy reduces polarity vs. methoxy; phenyl lacks 4-MeO substitution.
5-Cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide () Cyclopropyl 4-F-C₆H₄ Me C₁₉H₁₆FNO₂ 325.34 Fluorophenyl increases lipophilicity; cyclopropyl adds steric bulk.
6-Sulfonamido-5-cyclopropyl-2-(4-fluorophenyl)benzofuran-3-carboxamide () Cyclopropyl 4-F-C₆H₄ 4-(SO₂NH-C₆H₃(CF₃))Ph C₂₈H₂₄F₄N₄O₄S 612.59 Sulfonamido group introduces acidity; trifluoromethyl enhances stability.
N-(4-Ethylphenyl)-5-methoxy-2-(4-methoxyphenyl)benzofuran-3-carboxamide () OMe 4-MeO-C₆H₄ 4-EtPh C₂₅H₂₃NO₄ 401.45 Ethylphenyl substituent increases hydrophobicity vs. acetamido.

Key Observations:

Substituent Effects on Polarity: The target compound’s dual methoxy and acetamido groups likely improve aqueous solubility compared to analogs with ethoxy () or hydrophobic substituents ().

Synthetic Accessibility :

  • The benzofuran core is commonly synthesized via multicomponent reactions (), but substituent introduction requires tailored steps (e.g., hydrogenation for deprotection in , sulfonamidation in ).

Functional Group Impact :

  • N-Methylacetamido (target compound, ): May serve as a hydrogen-bond acceptor, influencing target binding.
  • Sulfonamido (): Introduces acidity (pKa ~10–11), enabling pH-dependent solubility.
  • Halogens (): Fluorine and iodine modify electronic properties and steric profiles.

Biological Activity

5-Methoxy-2-(4-methoxyphenyl)-N-(4-(N-methylacetamido)phenyl)benzofuran-3-carboxamide, also referred to as (R)-YNT-3708, is a synthetic organic compound notable for its selective agonistic activity on the orexin 1 receptor (OX1R). This compound has garnered attention in pharmacological research due to its potential therapeutic applications in sleep disorders, pain management, and metabolic regulation.

Chemical Structure

The chemical structure of (R)-YNT-3708 can be represented as follows:

C23H28N2O4\text{C}_{23}\text{H}_{28}\text{N}_2\text{O}_4

(R)-YNT-3708 acts primarily as an OX1 receptor agonist. The orexin system plays a critical role in regulating various physiological processes, including arousal, appetite, and energy metabolism. Activation of OX1R has been associated with increased wakefulness and potential antidepressant effects.

Potency and Selectivity

In recent studies, (R)-YNT-3708 demonstrated a potent EC50 value of 7.48 nM for OX1R, indicating strong receptor activation. The compound exhibited a selectivity ratio of approximately 22.5 when compared to the orexin 2 receptor (OX2R), highlighting its potential for targeted therapeutic effects without the side effects associated with broader receptor activation .

Antinociceptive Effects

Research has shown that (R)-YNT-3708 possesses antinociceptive properties. In animal models, it was observed to reduce pain perception through OX1R activation, suggesting its utility in pain management therapies . The agonistic action on OX1R is believed to modulate pain pathways in the central nervous system.

Reinforcing Effects

The compound has also been linked to reinforcing effects, which may have implications for addiction treatment. By enhancing the signaling through OX1R, (R)-YNT-3708 may influence reward pathways in the brain, potentially offering new avenues for addressing substance use disorders .

Case Studies and Experimental Data

Several studies have investigated the biological activities of (R)-YNT-3708:

StudyFindings
Tohoku University Study Established the synthesis and characterized the potency of (R)-YNT-3708 as an OX1R agonist.
Pain Management Research Demonstrated significant antinociceptive effects in rodent models, supporting its potential use in analgesia.
Addiction Research Showed that activation of OX1R by (R)-YNT-3708 may enhance reward-related behaviors, indicating a role in addiction therapies.

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